molecular formula C19H20N2O5S B2783212 (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 2097934-71-7

(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No. B2783212
CAS RN: 2097934-71-7
M. Wt: 388.44
InChI Key: PUPMQRCHAZQZQJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis, spectroscopic analysis, and solubility tests are often used .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research on similar structures has focused on synthetic methodologies and chemical properties. For instance, studies have demonstrated innovative approaches to synthesize polysubstituted furans, which are crucial synthons in chemical synthesis due to their presence in natural products, pharmaceutical agents, and materials. A notable method involves addition/oxidative rearrangement of 3-furfurals and 3-furyl imines, presenting new paths to substituted furans and pyrroles, highlighting the versatility and potential of furan-containing compounds in synthetic chemistry (Kelly, Kerrigan, & Walsh, 2008).

Potential in Medicinal Chemistry

Related research explores the anti-inflammatory and antibacterial properties of pyrazoline derivatives, including those with furan moieties. Microwave-assisted synthesis has been employed to create novel pyrazoline derivatives that exhibit significant anti-inflammatory and antibacterial activities. This indicates the potential medicinal applications of compounds with similar structures (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

Applications in Materials Science

Compounds containing furan, pyrrolidine, and methanone units have also been investigated for applications beyond medicinal chemistry, including materials science. For example, studies on the prevention of corrosion on mild steel in acidic mediums have identified novel organic compounds as effective inhibitors, suggesting that similar compounds might find applications in protecting metals from corrosion (Singaravelu & Bhadusha, 2022).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact. Information on safety and hazards is typically found in material safety data sheets .

properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-25-14-5-4-13-9-18(20-17(13)10-14)19(22)21-7-6-16(11-21)27(23,24)12-15-3-2-8-26-15/h2-5,8-10,16,20H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPMQRCHAZQZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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